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Compound of Interest

Compound Name:
2-Amino-3-[4-

(benzyloxy)phenyl]propanoic acid

CAS No.: 96612-91-8

Cat. No.: B1265947

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic
Analysis for O-Benzyl-L-tyrosine (H-Tyr(Bn)-OH)
O-Benzyl-L-tyrosine, systematically named (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic

acid, is a pivotal derivative of the amino acid L-tyrosine.[1] The incorporation of a benzyl (Bn)

ether protecting group on the phenolic hydroxyl moiety enhances its utility in peptide synthesis

and as a building block in medicinal chemistry. This modification prevents unwanted side

reactions and increases the lipophilicity of the molecule, which can be advantageous in certain

synthetic protocols.[2]

Accurate and comprehensive characterization of H-Tyr(Bn)-OH is paramount to ensure its

identity, purity, and suitability for downstream applications. Spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), are indispensable tools in this regard. This guide provides a detailed exploration of the
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spectroscopic data of H-Tyr(Bn)-OH, offering insights into the interpretation of its spectral

features and outlining the methodologies for data acquisition.

Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to understand the molecular structure

of H-Tyr(Bn)-OH.

Molecular Formula: C₁₆H₁₇NO₃[3] Molecular Weight: 271.31 g/mol [1][3] CAS Number: 16652-

64-5[1][3]

The molecule comprises a chiral alpha-carbon, a carboxylic acid group, a primary amine, a p-

substituted benzene ring, and a benzyl ether linkage. Each of these functional groups will give

rise to characteristic signals in the various spectra.

Caption: Molecular Structure of H-Tyr(Bn)-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation: Dissolve 5-10 mg of H-Tyr(Bn)-OH in a suitable deuterated solvent

(e.g., DMSO-d₆, D₂O with acid/base, or CD₃OD). The choice of solvent can influence the

chemical shifts of exchangeable protons (NH₂ and COOH).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the low

natural abundance of ¹³C.
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¹H NMR Spectral Data and Interpretation
The following table summarizes the expected ¹H NMR chemical shifts for H-Tyr(Bn)-OH. The

data is inferred from closely related structures, such as N-Ac-(O-benzyl)tyrosine, and general

principles of NMR spectroscopy.[4]
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Proton(s)

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration Notes

COOH ~10-13 Broad Singlet 1H

Chemical shift is

highly dependent

on solvent and

concentration.

May be

exchanged with

D₂O.

NH₂ ~3-5 Broad Singlet 2H

Chemical shift is

solvent and pH-

dependent. May

be exchanged

with D₂O.

Benzyl Ar-H ~7.2-7.5 Multiplet 5H

Protons of the

benzyl protecting

group's phenyl

ring.

Tyr Ar-H (ortho to

CH₂)
~7.1-7.3 Doublet 2H

Aromatic protons

on the tyrosine

ring.

Tyr Ar-H (ortho to

O)
~6.9-7.1 Doublet 2H

Aromatic protons

on the tyrosine

ring.

Benzyl CH₂ ~5.0-5.2 Singlet 2H

Methylene

protons of the

benzyl ether

group.

α-CH ~3.8-4.2 Multiplet 1H
The chiral alpha-

proton.

β-CH₂ ~2.8-3.2 Multiplet 2H The

diastereotopic
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beta-protons.

Causality in Chemical Shifts:

The aromatic protons of the benzyl group and the tyrosine ring resonate in the downfield

region (7.0-7.5 ppm) due to the deshielding effect of the ring currents.

The benzylic methylene protons (CH₂) appear around 5.1 ppm, shifted downfield by the

adjacent electronegative oxygen atom.

The α-proton is deshielded by the adjacent amine and carboxylic acid groups, typically

appearing around 4.0 ppm.

The β-protons are diastereotopic and will appear as a multiplet.

¹³C NMR Spectral Data and Interpretation
The expected ¹³C NMR chemical shifts are presented below, based on data from similar

compounds and established correlation tables.[4]
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Carbon(s)
Expected Chemical Shift (δ,

ppm)
Notes

COOH ~170-175
Carboxylic acid carbonyl

carbon.

Tyr C-O ~157-159
Aromatic carbon attached to

the benzyl ether oxygen.

Benzyl C (ipso) ~137-138
Aromatic carbon of the benzyl

group attached to the CH₂.

Tyr C (ipso) ~129-131
Aromatic carbon of the tyrosine

ring attached to the β-CH₂.

Tyr CH (ortho to CH₂) ~130-131
Aromatic carbons on the

tyrosine ring.

Benzyl CH ~128-129
Aromatic carbons of the benzyl

group.

Tyr CH (ortho to O) ~114-116

Aromatic carbons on the

tyrosine ring, shielded by the

oxygen.

Benzyl O-CH₂ ~69-71
Methylene carbon of the

benzyl ether.

α-CH ~54-56 Chiral alpha-carbon.

β-CH₂ ~36-38 Beta-methylene carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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IR Spectral Data and Interpretation
The following table highlights the characteristic IR absorption bands for H-Tyr(Bn)-OH.[5][6][7]

Functional Group
Expected Absorption

Range (cm⁻¹)
Intensity Notes

O-H (Carboxylic Acid) 2500-3300 Broad
Overlaps with C-H

stretching.

N-H (Amine) 3200-3500 Medium
May appear as one or

two bands.

C-H (Aromatic) 3000-3100 Medium
Stretching vibrations

of sp² C-H bonds.

C-H (Aliphatic) 2850-3000 Medium
Stretching vibrations

of sp³ C-H bonds.

C=O (Carboxylic Acid) 1700-1750 Strong Carbonyl stretch.

C=C (Aromatic) 1450-1600 Medium-Weak
Aromatic ring

stretching vibrations.

C-O (Ether) 1200-1300 Strong

Asymmetric C-O-C

stretching of the

benzyl ether.

C-O (Carboxylic Acid) 1210-1320 Strong C-O stretching.

C-N (Amine) 1020-1250 Medium C-N stretching.

Self-Validating System: The presence of a strong, broad absorption in the 2500-3300 cm⁻¹

range, a strong carbonyl peak around 1720 cm⁻¹, and characteristic aromatic C=C stretching

bands provides strong evidence for the carboxylic acid and aromatic functionalities of H-

Tyr(Bn)-OH.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its identity.
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Experimental Protocol: Mass Spectrum Acquisition
Sample Introduction: The sample can be introduced via direct infusion or through a

chromatographic system like GC-MS or LC-MS.

Ionization: Electrospray ionization (ESI) is a common technique for amino acids.

Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Expected Mass Spectrum Data and Fragmentation
Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z of

approximately 272.13.[1]

Key Fragmentation Pathways:

Loss of H₂O: [M+H - H₂O]⁺

Loss of COOH: [M+H - 45]⁺

Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the benzyl cation

[C₇H₇]⁺, is a characteristic fragmentation of benzyl-containing compounds.

Cleavage of the Cα-Cβ bond: This can lead to various fragment ions.

H-Tyr(Bn)-OH

Major Fragments

[C₁₆H₁₇NO₃ + H]⁺
m/z = 272.13

[M+H - H₂O]⁺
- H₂O

[M+H - COOH]⁺
- COOH

[C₇H₇]⁺
m/z = 91

Benzylic Cleavage

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/725701
https://www.benchchem.com/product/b1265947/docs?utm_src=pdf-body-img#a-comprehensive-spectroscopic-guide-to-h-tyr-bn-oh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265947?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Key Fragmentation Pathways in MS

Conclusion: A Unified Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and self-validating

spectroscopic profile of H-Tyr(Bn)-OH. NMR spectroscopy elucidates the detailed carbon-

hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and

mass spectrometry verifies the molecular weight and provides structural information through

fragmentation patterns. This in-depth guide serves as a valuable resource for researchers,

enabling confident identification and quality assessment of H-Tyr(Bn)-OH in various scientific

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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